2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
CAS No.: 1341576-39-3
Cat. No.: VC3000644
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1341576-39-3 |
---|---|
Molecular Formula | C11H15FN2 |
Molecular Weight | 194.25 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 |
Standard InChI Key | PGLORIOSCWIJBZ-UHFFFAOYSA-N |
SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |
Canonical SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |
Introduction
Chemical Structure and Properties
Chemical Identification
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with specific stereochemistry as indicated in its name. This compound is identified by the following properties:
Property | Value |
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CAS Number | 2219376-30-2 |
PubChem CID | 95328766 |
Molecular Formula | C11H15FN2 |
Molecular Weight | 194.25 g/mol |
IUPAC Name | (2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |
Standard InChIKey | PGLORIOSCWIJBZ-WDEREUQCSA-N |
Isomeric SMILES | CN1CCC@@HN |
The compound belongs to the class of substituted pyrrolidines, containing a 4-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring .
Physical and Chemical Properties
The physical and chemical properties of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine include:
Property | Description |
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Physical State | Solid (at standard conditions) |
Solubility | Limited information available; likely soluble in organic solvents such as DMSO, methanol, and dichloromethane |
Stability | Should be stored under appropriate conditions to prevent degradation |
Melting Point | Specific melting point data not available |
Boiling Point | Data not available; likely to decompose before boiling |
Stereochemistry and Structural Features
The compound exhibits specific stereochemistry with (2S,3R) configuration, indicating the spatial arrangement of substituents at the 2 and 3 positions of the pyrrolidine ring. This stereochemistry is crucial for potential biological activity and receptor interactions.
Key structural features include:
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A pyrrolidine ring as the core structure
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A 4-fluorophenyl substituent at the 2-position
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A methyl group at the 1-position (nitrogen)
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A primary amine group at the 3-position
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Specific (2S,3R) stereochemistry
The presence of these functional groups and the specific stereochemistry contribute to the compound's potential interaction with biological targets .
Synthesis and Preparation
Synthetic Routes
While the search results don't provide specific synthetic routes for (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, similar compounds are typically synthesized through multi-step processes. Based on related pyrrolidine derivatives, potential synthetic approaches might include:
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Asymmetric synthesis starting from appropriate precursors
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Stereoselective reduction of corresponding pyrrolidinones
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Functionalization of pre-formed pyrrolidine scaffolds
The specific stereochemistry would require careful control of reaction conditions and potentially the use of chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2 and 3 positions.
Purification Methods
Purification of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine likely involves standard techniques for similar compounds, including:
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Column chromatography
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Recrystallization
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Preparative HPLC
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Formation and resolution of diastereomeric salts to separate enantiomers if synthesized as a racemic mixture
Biological Activity and Applications
Structure-Activity Relationships
The structure-activity relationships (SAR) for this compound class can be inferred based on similar compounds:
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The fluorine substituent at the para position of the phenyl ring may enhance metabolic stability and alter the electronic properties of the molecule
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The specific (2S,3R) stereochemistry likely plays a crucial role in biological activity
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The N-methyl group on the pyrrolidine may affect binding affinity and pharmacokinetic properties
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The primary amine at the 3-position could serve as a hydrogen bond donor in interactions with biological targets
Understanding these structure-activity relationships could guide further modification to optimize biological activity and pharmacokinetic properties.
Hazard Statement | Classification |
---|---|
H302 | Harmful if swallowed [Warning Acute toxicity, oral] |
H315 | Causes skin irritation [Warning Skin corrosion/irritation] |
These hazard classifications suggest caution is required when handling this compound .
Analytical Methods
Identification and Characterization
Several analytical methods can be employed for the identification and characterization of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR to confirm structure
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2D techniques (COSY, HSQC, HMBC) for detailed structural analysis
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¹⁹F-NMR to specifically analyze the fluorine environment
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Mass Spectrometry (MS):
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Electron Ionization (EI) or Electrospray Ionization (ESI) for molecular weight confirmation
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High-Resolution Mass Spectrometry (HRMS) for exact mass determination
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MS/MS for fragmentation pattern analysis
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Infrared (IR) Spectroscopy:
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Identification of functional groups (amine, aromatic, etc.)
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X-ray Crystallography:
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Definitive confirmation of stereochemistry and crystal structure
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Chiral Chromatography:
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HPLC or GC with chiral columns to confirm enantiomeric purity
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Comparative Analysis with Related Compounds
Structural Analogues
Several related compounds share structural similarities with (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:
Compound | Structural Differences | Potential Impact on Activity |
---|---|---|
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine (non-stereospecific) | Lacks specific stereochemistry | May show different or reduced biological activity |
5-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine | Different position of substituents | Altered receptor binding profile |
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine | Additional chlorine substituent | Potentially enhanced lipophilicity and altered electronic properties |
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine | Different attachment of fluorophenyl group | Modified spatial arrangement affecting target binding |
These structural variations may lead to differences in biological activity, pharmacokinetics, and selectivity for potential targets .
Pharmacological Comparisons
Compounds with similar structures have been investigated for various pharmacological applications:
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Pyrrolidine derivatives with similar substitution patterns have shown activity as:
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Phosphodiesterase inhibitors
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Neurotransmitter modulators
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Enzyme inhibitors
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The specific stereochemistry often plays a crucial role in determining selectivity and potency
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Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability and alter electronic properties
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